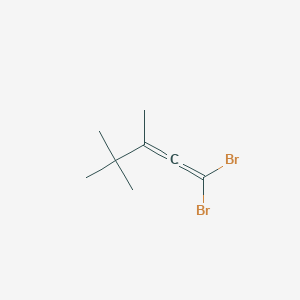
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is an organic compound characterized by the presence of two bromine atoms and a diene structure. This compound is part of the broader class of dibromoalkenes, which are known for their reactivity and utility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene can be synthesized through the bromination of 3,4,4-trimethylpenta-1,2-diene. The reaction typically involves the addition of bromine (Br₂) to the diene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The diene structure allows for further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Major Products:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes or alkynes.
Addition: Formation of tetrabromo compounds.
科学研究应用
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a good leaving group, facilitating substitution and elimination reactions. The diene structure allows for conjugation and resonance stabilization, influencing its reactivity and interaction with other molecules.
相似化合物的比较
- 1,1-Dibromo-3,4,4-trimethylpentane
- 1,1-Dibromo-3,4,4-trimethylbutane
- 1,1-Dibromo-3,4,4-trimethylhexane
Uniqueness: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is unique due to its diene structure, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bonds allows for additional types of chemical reactions, such as electrophilic addition, which are not possible with saturated dibromo compounds.
属性
CAS 编号 |
31857-85-9 |
|---|---|
分子式 |
C8H12Br2 |
分子量 |
267.99 g/mol |
InChI |
InChI=1S/C8H12Br2/c1-6(5-7(9)10)8(2,3)4/h1-4H3 |
InChI 键 |
CMZZKTIQZNQJET-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C(Br)Br)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


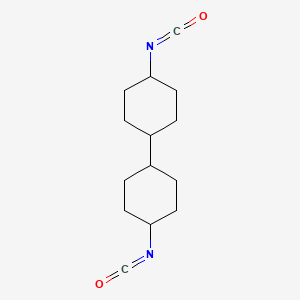
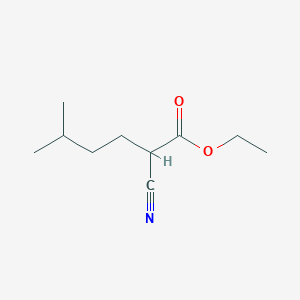
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
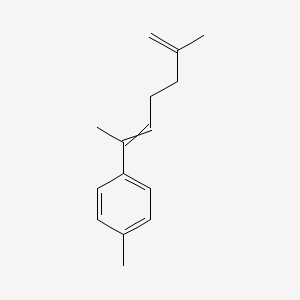
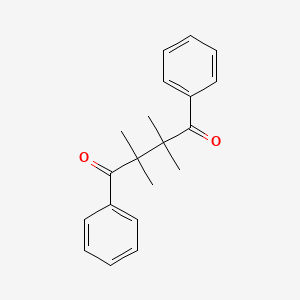
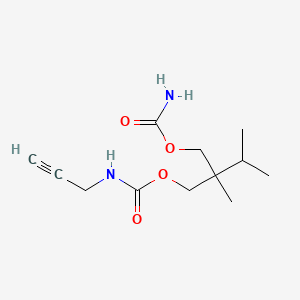
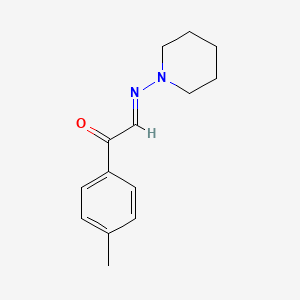
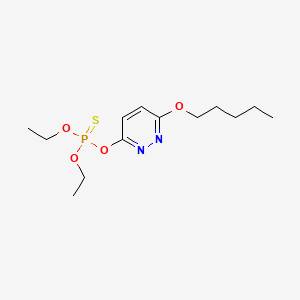
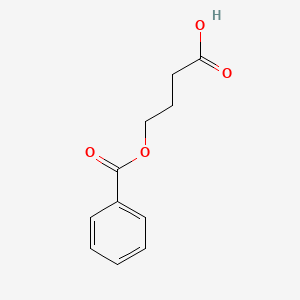
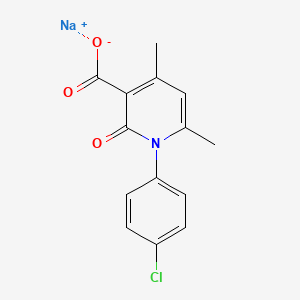


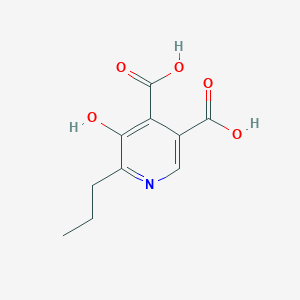
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
